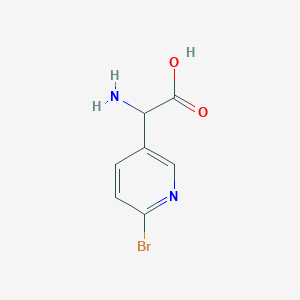

![molecular formula C30H35F2N5O7 B12077302 4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12077302.png)

4-[[1-[[1-[2-[[1-(2,4-Difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’acide 4-[[1-[[1-[2-[[1-(2,4-difluoroanilino)-1-oxo-3-phénylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoïque est un composé organique complexe présentant des applications potentielles dans divers domaines scientifiques. Ce composé comporte plusieurs groupes fonctionnels, notamment des amides, des anilines et des acides carboxyliques, qui contribuent à sa réactivité diversifiée et à son utilité potentielle en chimie médicinale et en recherche biochimique.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’acide 4-[[1-[[1-[2-[[1-(2,4-difluoroanilino)-1-oxo-3-phénylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoïque implique généralement une synthèse organique en plusieurs étapes. Le processus commence par la préparation d’intermédiaires clés, tels que la 2,4-difluoroaniline et les dérivés de l’acide 3-phénylpropanoïque. Ces intermédiaires subissent une série de réactions de couplage, souvent facilitées par des réactifs comme les carbodiimides pour la formation de liaisons amides et les groupes protecteurs pour assurer la sélectivité.

Méthodes de production industrielle

La production industrielle de ce composé impliquerait probablement l’optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu pour un meilleur contrôle des conditions réactionnelles et la mise en œuvre de principes de chimie verte pour réduire les déchets et la consommation d’énergie.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau des parties phényle et aniline, conduisant à la formation de quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent cibler les groupes carbonyle, les convertissant en alcools ou en amines.

Substitution : Les cycles aromatiques peuvent participer à des réactions de substitution électrophile aromatique, permettant une fonctionnalisation supplémentaire.

Réactifs et conditions courants

Oxydation : Réactifs comme le permanganate de potassium ou le trioxyde de chrome en conditions acides.

Réduction : Hydrogénation catalytique utilisant du palladium sur carbone ou de l’hydrure de lithium et d’aluminium.

Substitution : Halogénation utilisant du brome ou des agents de chloration dans des conditions contrôlées.

Produits principaux

Les produits principaux de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire des alcools ou des amines. Les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques.

Applications de la recherche scientifique

Chimie

En chimie, ce composé peut servir de brique de base pour la synthèse de molécules plus complexes. Ses multiples groupes fonctionnels permettent des transformations chimiques diverses, ce qui en fait un intermédiaire précieux en synthèse organique.

Biologie

En recherche biologique, la structure du composé suggère des interactions potentielles avec diverses biomolécules. Il pourrait être utilisé pour étudier l’inhibition enzymatique, les interactions protéines-ligands et d’autres processus biochimiques.

Médecine

Les applications médicinales potentielles du composé incluent son utilisation comme composé de tête dans la découverte de médicaments. Ses caractéristiques structurelles suggèrent qu’il pourrait interagir avec des cibles biologiques spécifiques, ce qui en fait un candidat pour le développement de nouveaux produits pharmaceutiques.

Industrie

Dans l’industrie, le composé pourrait être utilisé dans le développement de nouveaux matériaux ou comme réactif dans les procédés de fabrication chimique. Sa réactivité diversifiée le rend adapté à diverses applications industrielles.

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s structure suggests potential interactions with various biomolecules. It could be used to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features suggest it could interact with specific biological targets, making it a candidate for developing new pharmaceuticals.

Industry

In industry, the compound could be used in the development of new materials or as a reagent in chemical manufacturing processes. Its diverse reactivity makes it suitable for various industrial applications.

Mécanisme D'action

Le mécanisme par lequel l’acide 4-[[1-[[1-[2-[[1-(2,4-difluoroanilino)-1-oxo-3-phénylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoïque exerce ses effets dépend de ses interactions spécifiques avec les cibles moléculaires. Ces interactions pourraient impliquer la liaison à des enzymes, des récepteurs ou d’autres protéines, conduisant à l’inhibition ou à l’activation de voies biologiques. Les multiples groupes fonctionnels du composé permettent une variété de modes de liaison et d’interactions, contribuant à sa polyvalence potentielle dans les systèmes biologiques.

Comparaison Avec Des Composés Similaires

Composés similaires

N-Phényl-2,4-difluoroaniline : Partage la partie difluoroaniline mais manque des groupes fonctionnels supplémentaires.

Acide 3-phénylpropanoïque : Contient la structure de l’acide phénylpropanoïque mais manque des groupes amide et pyrrolidine.

N-(2,4-Difluorophényl)acétamide : Similaire en ce qu’il contient les fonctionnalités difluoroaniline et amide.

Unicité

Ce qui distingue l’acide 4-[[1-[[1-[2-[[1-(2,4-difluoroanilino)-1-oxo-3-phénylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoïque, c’est la combinaison de plusieurs groupes fonctionnels au sein d’une seule molécule. Cette structure unique permet une large gamme de réactions chimiques et d’interactions biologiques, ce qui en fait un composé polyvalent pour la recherche et les applications industrielles.

Propriétés

IUPAC Name |

4-[[1-[[1-[2-[[1-(2,4-difluoroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H35F2N5O7/c1-17(33-25(38)12-13-26(39)40)27(41)34-18(2)30(44)37-14-6-9-24(37)29(43)36-23(15-19-7-4-3-5-8-19)28(42)35-22-11-10-20(31)16-21(22)32/h3-5,7-8,10-11,16-18,23-24H,6,9,12-15H2,1-2H3,(H,33,38)(H,34,41)(H,35,42)(H,36,43)(H,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYNHTYFOGEBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)F)F)NC(=O)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H35F2N5O7 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.6 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-Hydroxy-2-[[6-(hydroxymethyl)-3-(3-hydroxytetradecanoylamino)-4-(3-hydroxytetradecanoyloxy)-5-phosphonooxyoxan-2-yl]oxymethyl]-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate](/img/structure/B12077234.png)

![2-[4-(benzenesulfinyl)-2-hydroxy-3-[(3-hydroxy-2-methylbenzoyl)amino]butyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide](/img/structure/B12077296.png)

![L-Alanine, N-[(phenylmethoxy)carbonyl]-D-phenylalanyl-(9CI)](/img/structure/B12077308.png)